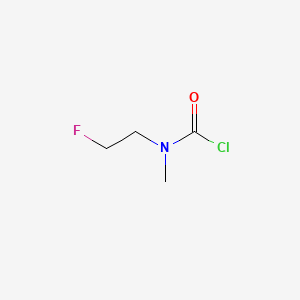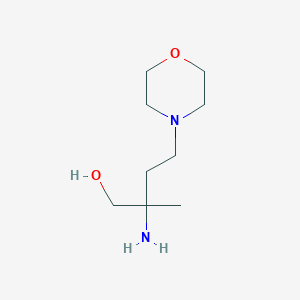
2-Amino-2-methyl-4-morpholinobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-4-morpholinobutan-1-ol is an organic compound with the molecular formula C9H20N2O2. It is a versatile chemical used in various scientific and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-morpholinobutan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-4-morpholinobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that are useful in different applications.
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-4-morpholinobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Amino-2-methyl-4-morpholinobutan-1-ol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 2-Amino-4-methylphenol
- 2-Amino-4-methylpyridinium-4-hydroxybenzolate
Uniqueness
2-Amino-2-methyl-4-morpholinobutan-1-ol is unique due to its morpholine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications.
Propiedades
Fórmula molecular |
C9H20N2O2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
2-amino-2-methyl-4-morpholin-4-ylbutan-1-ol |
InChI |
InChI=1S/C9H20N2O2/c1-9(10,8-12)2-3-11-4-6-13-7-5-11/h12H,2-8,10H2,1H3 |
Clave InChI |
QOITYKWKWOVSJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1CCOCC1)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


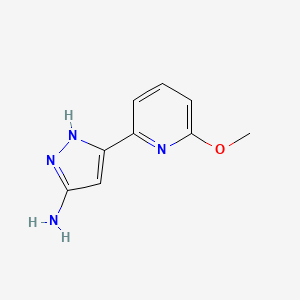
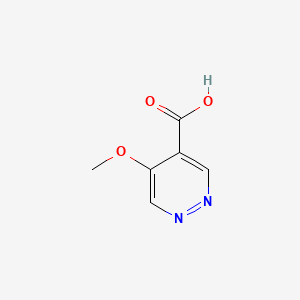
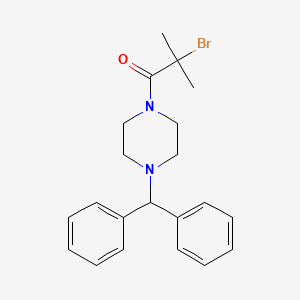
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)

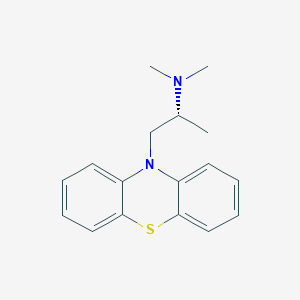

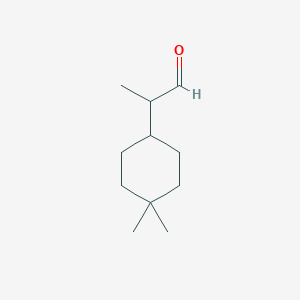
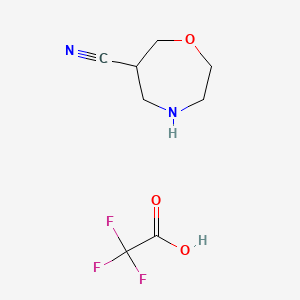
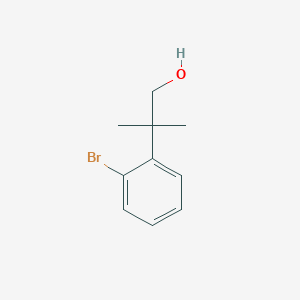

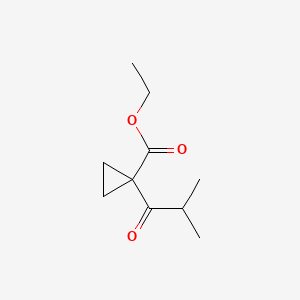
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
